Exicorilant vs. Mifepristone (RU486): Direct Head-to-Head Metabolic Comparison
In a direct head-to-head comparative study in a diet-induced obesity mouse model, exicorilant (CORT125281) demonstrated metabolic benefits distinct from mifepristone (RU486). While both compounds reduced body weight gain and fat mass, only exicorilant produced significant reductions in plasma lipids and stimulated BAT activity [1].
| Evidence Dimension | Plasma triglyceride reduction |
|---|---|
| Target Compound Data | -56% reduction |
| Comparator Or Baseline | RU486 (mifepristone): no significant reduction |
| Quantified Difference | 56 percentage point differential |
| Conditions | Male C57BL/6J mice, high-fat diet for 8 weeks, exicorilant 60 mg/kg/day oral for 3 weeks |
Why This Matters
For metabolic research procurement, exicorilant enables lipid-lowering and BAT-activation studies that mifepristone cannot support, providing a cleaner GR-specific tool without PR/AR off-target confounding.
- [1] Kroon J, et al. Selective Glucocorticoid Receptor Antagonist CORT125281 Activates Brown Adipose Tissue and Alters Lipid Distribution in Male Mice. Endocrinology. 2018 Jan 1;159(1):535-546. PMID: 28938459. View Source
